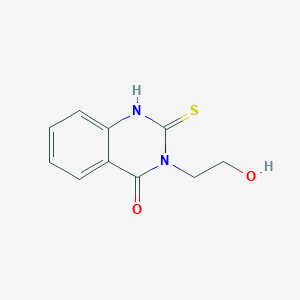

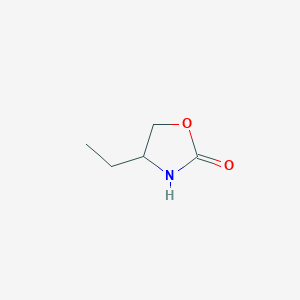

4-乙基-1,3-噁唑烷-2-酮

描述

4-Ethyl-1,3-oxazolidin-2-one is a chemical compound with the empirical formula C7H13N3 . It is a solid substance and is part of a class of compounds known as oxazolidinones .

Synthesis Analysis

The synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds, which includes 4-Ethyl-1,3-oxazolidin-2-one, can be achieved through a combination of an asymmetric aldol and a modified Curtius protocol . This approach uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .Molecular Structure Analysis

The molecular formula of 4-Ethyl-1,3-oxazolidin-2-one is C5H9NO2 . Its average mass is 115.131 Da and its monoisotopic mass is 115.063332 Da .Chemical Reactions Analysis

Oxazolidin-2-ones, including 4-Ethyl-1,3-oxazolidin-2-one, are interesting heterocyclic compounds that are used both as pharmaceuticals and as key synthetic intermediates . They have demonstrated a wide spectrum of pharmacological properties .Physical And Chemical Properties Analysis

4-Ethyl-1,3-oxazolidin-2-one is a solid substance . Its empirical formula is C7H13N3 and its molecular weight is 139.20 .科学研究应用

医药化合物合成

4-乙基-1,3-噁唑烷-2-酮: 在各种医药化合物的合成中起着关键中间体的作用。 其噁唑烷酮环是生产像利奈唑胺这样的抗生素的关键元素,利奈唑胺对革兰氏阳性菌有效,包括耐药菌株如 MRSA 。该化合物的多功能性使得能够创建各种各样的药物,来解决各种感染和疾病。

不对称合成

该化合物用于不对称合成,不对称合成是一种对创建具有特定手性的化合物至关重要的方法。手性是不对称性的一个特性,在许多生物分子中都很重要。 4-乙基-1,3-噁唑烷-2-酮在不对称合成中的应用有助于生产对映异构体纯的物质,对映异构体纯的物质对各种药物的有效性和安全性至关重要 。

抗菌活性

研究表明,噁唑烷-2-酮表现出显著的抗菌活性,4-乙基-1,3-噁唑烷-2-酮可用于开发新的抗菌剂,这些抗菌剂对各种细菌感染有效,包括那些对其他抗生素具有耐药性的感染 。

有机合成构建块

作为有机合成中的构建块,4-乙基-1,3-噁唑烷-2-酮用于构建更复杂的分子。 它的结构在形成折叠体(模仿肽性质的人造分子)方面特别有用,折叠体在纳米技术和材料科学中具有潜在的应用 。

天然产物的全合成

4-乙基-1,3-噁唑烷-2-酮: 对天然产物的全合成至关重要,例如(-)-环氧氮酮的简明全合成。 这种天然产物已显示出有希望的药理特性,高效合成它的能力为其在药物开发中的应用开辟了可能性 。

作用机制

Target of Action

The primary targets of 4-Ethyl-1,3-oxazolidin-2-one are bacteria , specifically enterococci and staphylococci . This compound belongs to the class of oxazolidin-2-ones , which are known for their antibacterial activity .

Mode of Action

4-Ethyl-1,3-oxazolidin-2-one interacts with its bacterial targets by inhibiting protein synthesis. It is considered bacteriostatic for enterococci and staphylococci, meaning it inhibits their growth and reproduction . bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis, meaning it kills these bacteria .

Biochemical Pathways

It is known that oxazolidin-2-ones interfere with bacterial protein synthesis, which disrupts their growth and reproduction .

Pharmacokinetics

It is known that other oxazolidin-2-ones have favorable distribution to the brain , suggesting that 4-Ethyl-1,3-oxazolidin-2-one may have similar properties.

Result of Action

The result of 4-Ethyl-1,3-oxazolidin-2-one’s action is the inhibition of bacterial growth and reproduction, and in some cases, the death of the bacteria . This makes it a potentially effective antibacterial agent.

安全和危害

未来方向

Oxazolidin-2-ones, including 4-Ethyl-1,3-oxazolidin-2-one, have drawn a considerable amount of interest from the synthetic community . They often serve as key synthetic intermediates within the context of macrolide antibiotics syntheses . Therefore, they provide a promising method for the early phases of drug discovery .

属性

IUPAC Name |

4-ethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHQYASHOICRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313993 | |

| Record name | 4-Ethyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16112-60-0 | |

| Record name | 4-Ethyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16112-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016112600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-2-oxazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

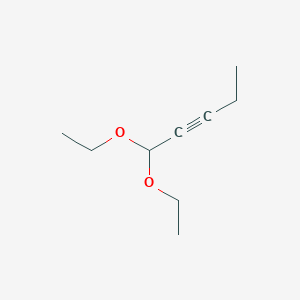

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine](/img/structure/B102685.png)

![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)